molecular formula C14H12N2O3 B14735754 Benzamide, N-methyl-N-(2-nitrophenyl)- CAS No. 5496-57-1

Benzamide, N-methyl-N-(2-nitrophenyl)-

Cat. No.: B14735754
CAS No.: 5496-57-1
M. Wt: 256.26 g/mol
InChI Key: UGPUSLUMEDJBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-methyl-N-(2-nitrophenyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a methyl group and a nitrophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-N-(2-nitrophenyl)- typically involves the reaction of 2-nitroaniline with N-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Benzamide, N-methyl-N-(2-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-N-(2-nitrophenyl)- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is N-methyl-N-(2-aminophenyl)benzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

Benzamide, N-methyl-N-(2-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-(2-nitrophenyl)- is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(2-aminophenyl)benzamide: A reduction product of Benzamide, N-methyl-N-(2-nitrophenyl)-.

    N-methyl-N-(2-chlorophenyl)benzamide: A substitution product where the nitro group is replaced by a chlorine atom.

Uniqueness

Benzamide, N-methyl-N-(2-nitrophenyl)- is unique due to the presence of both a nitro group and a methyl group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

5496-57-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-methyl-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O3/c1-15(14(17)11-7-3-2-4-8-11)12-9-5-6-10-13(12)16(18)19/h2-10H,1H3

InChI Key

UGPUSLUMEDJBTH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.